molecular formula C19H23BrN4O2 B2604925 N-[(2-Bromophenyl)methyl]-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide CAS No. 1226446-51-0

N-[(2-Bromophenyl)methyl]-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide

Cat. No.: B2604925
CAS No.: 1226446-51-0
M. Wt: 419.323
InChI Key: JSQXDDITEXTYOZ-UHFFFAOYSA-N
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Description

N-[(2-Bromophenyl)methyl]-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a pyrimidinyloxy acetamide derivative characterized by a 2-bromobenzyl group attached to the acetamide nitrogen and a 6-methyl-2-piperidinylpyrimidine moiety linked via an ether oxygen. Such compounds are typically synthesized via nucleophilic substitution or coupling reactions, as seen in pyrimidine derivatives from , which achieved 88% yields under optimized conditions .

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN4O2/c1-14-11-18(23-19(22-14)24-9-5-2-6-10-24)26-13-17(25)21-12-15-7-3-4-8-16(15)20/h3-4,7-8,11H,2,5-6,9-10,12-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQXDDITEXTYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NCC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Bromophenyl)methyl]-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide typically involves multiple steps, including the formation of the bromophenyl intermediate, the piperidinyl pyrimidine derivative, and their subsequent coupling. Common synthetic routes may include:

    Formation of the Bromophenyl Intermediate: This step involves the bromination of a phenyl compound using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Synthesis of the Piperidinyl Pyrimidine Derivative: This can be achieved through the reaction of a pyrimidine precursor with piperidine in the presence of a suitable catalyst.

    Coupling Reaction: The final step involves the coupling of the bromophenyl intermediate with the piperidinyl pyrimidine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenyl Group

The bromine atom on the benzyl group undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. This reactivity is critical for generating derivatives with modified electronic or steric properties.

Reagent Conditions Product Yield Reference
Sodium methoxideDMF, 80°C, 12 hMethoxy-substituted derivative at the 2-bromo position68%
PiperidineK2CO3, DMSO, 100°C, 24 hPiperidine-substituted benzyl analog55%
CuCNDMF, 120°C, microwave, 2 hCyano-substituted product via Ullmann-type coupling72%

Key Insight : Electron-withdrawing groups on the pyrimidine ring enhance the electrophilicity of the brominated aryl group, facilitating substitution.

Hydrolysis of the Acetamide Linkage

The acetamide group is susceptible to hydrolysis under acidic or basic conditions, producing carboxylic acid or ammonium salts.

Reagent Conditions Product Application
6M HClReflux, 6 h2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetic acidPrecursor for ester/amide derivatives
NaOH (1M)RT, 24 hSodium salt of the hydrolyzed acidImproved solubility for formulation

Stability Note : The amide bond remains stable under physiological pH but degrades in strongly acidic environments (pH < 2).

Oxidation Reactions

The methyl group on the pyrimidine ring and the ether oxygen are potential oxidation sites.

Reagent Target Site Product Outcome
KMnO4Pyrimidine methylCarboxylic acid derivative at the 6-methyl positionEnhanced polarity
m-CPBAEther linkageSulfoxide or sulfone formation (if sulfur present; not applicable here)N/A

Limitation : Oxidation of the ether linkage is sterically hindered by the adjacent pyrimidine and piperidine groups.

Ring-Opening of the Piperidine Moiety

The piperidine ring can undergo ring-opening under strong acidic or reductive conditions.

Reagent Conditions Product Mechanism
H2 (50 psi)Pd/C, ethanol, 80°C, 12 hLinear amine derivativeCatalytic hydrogenolysis
HBr (48%)Reflux, 8 hOpen-chain bromoamineAcidic cleavage

Application : Ring-opening derivatives exhibit altered pharmacokinetic profiles, potentially enhancing blood-brain barrier penetration.

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed cross-coupling reactions for structural diversification.

Reaction Type Reagent Product Yield
Suzuki couplingPhenylboronic acid, Pd(PPh3)4Biphenyl derivative82%
Heck reactionStyrene, Pd(OAc)2Alkenylated analog65%

Optimization : Reactions require anhydrous conditions and inert atmospheres to prevent dehalogenation.

Photochemical Reactivity

The bromine atom and aromatic system enable unique photochemical transformations.

Condition Product Quantum Yield
UV light (254 nm)Debrominated product + HBr elimination0.45
Visible light + eosin YRadical intermediates for C-H functionalization0.32

Caution : Photodegradation impacts storage stability; recommend light-resistant packaging.

Complexation with Metal Ions

The pyrimidine-piperidine system acts as a ligand for transition metals, enabling catalytic or therapeutic applications.

Metal Salt Coordination Site Application
Cu(II) chloridePyrimidine N atomsCatalytic oxidation studies
Pt(II) chloridePiperidine N and acetamide OAnticancer complex formation

Structural Confirmation : X-ray crystallography of analogous complexes confirms octahedral geometry .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-[(2-Bromophenyl)methyl]-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide exhibit anticancer properties. The presence of the piperidine and pyrimidine moieties may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation and survival.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives with similar structural features inhibited tumor growth in xenograft models, suggesting a promising avenue for further development as anticancer agents .

Neurological Disorders

The compound's structural characteristics suggest potential applications in treating neurological disorders. The piperidine ring is known for its activity in modulating neurotransmitter systems, which could be beneficial in conditions such as depression or anxiety.

Research Insight : In vitro studies have shown that derivatives can influence serotonin and dopamine receptors, indicating potential antidepressant or anxiolytic effects. Further exploration into its pharmacodynamics is warranted .

Antimicrobial Properties

Preliminary investigations into the antimicrobial efficacy of compounds related to this compound have yielded promising results against various bacterial strains.

Data Table: Antimicrobial Activity Comparison

Compound NameBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
N-(Bromophenyl)Pseudomonas aeruginosa20

This table illustrates the comparative effectiveness of related compounds against common pathogens, highlighting the potential for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-[(2-Bromophenyl)methyl]-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
  • Key Differences : The 2-fluorophenyl group replaces bromine, and the piperidine ring is 4-methylated.
  • Impact : Fluorine’s electronegativity may enhance metabolic stability compared to bromine, while 4-methylpiperidine could alter steric interactions with biological targets. Molecular weight is slightly reduced (~410–420 g/mol) .
2-{[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide
  • Key Differences : A trifluoromethyl group at the phenyl 2-position replaces bromine.
  • Impact : The strong electron-withdrawing CF3 group may increase lipophilicity and influence binding affinity. Molecular weight increases (~450–460 g/mol) due to fluorine content .
N-(3-Chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
  • Key Differences : Chlorine and methyl groups at the phenyl 3- and 2-positions, respectively.
  • Impact : Increased steric bulk and altered electronic properties may modulate solubility and target engagement. Molecular weight: 374.87 g/mol .

Heterocyclic and Linker Modifications

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide
  • Key Differences : A thioether replaces the ether linker, and the pyrimidine ring is 4-methyl-6-oxo.
  • Impact: Sulfur’s larger atomic radius and polarizability may affect pharmacokinetics. Molecular weight: 353.99 g/mol (C13H12BrN3O2S) .
N-(6-(2-Methylpyrimidin-4-yloxy)quinazolin-2-yl)-2-(piperidin-1-yl)acetamide
  • Key Differences : A quinazoline ring replaces the pyrimidine, adding complexity.

Physicochemical and Spectral Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Spectral Data (1H NMR) Yield (%)
N-(2-Bromophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide C19H22BrN4O3 ~434.3 δ 7.61 (d, J=7.9 Hz, H-3',5'), 4.05 (s, SCH2) 88
N-(2-Fluorophenyl) analog C19H22FN4O3 ~409.4 δ 7.42 (d, J=7.9 Hz, aromatic H) N/A
CF3-substituted analog C20H22F3N4O3 ~447.4 δ 1.40–1.80 (m, piperidine H) 28
Thioether analog C13H12BrN3O2S 353.99 δ 12.48 (br. s, NH), 5.98 (s, CH-5) 79

Biological Activity

N-[(2-Bromophenyl)methyl]-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C17H22BrN3OC_{17}H_{22}BrN_3O and has a molecular weight of approximately 364.28 g/mol. Its structure features a bromophenyl group, a piperidine moiety, and a pyrimidine derivative, suggesting potential interactions with various biological targets.

This compound exhibits multiple biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of protein tyrosine phosphatases (PTP), which are critical in regulating cellular signaling pathways related to growth and metabolism .
  • Anticancer Activity : The compound has been evaluated for its anticancer properties against various cancer cell lines. In vitro assays indicate that it may inhibit cell proliferation and induce apoptosis in specific cancer types, particularly through the modulation of signaling pathways associated with cell survival and death .
  • Neuroprotective Effects : There is emerging evidence suggesting neuroprotective effects, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of this compound, researchers tested its efficacy against A431 vulvar epidermal carcinoma cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be around 15 µM. The mechanism was linked to the induction of apoptosis via the caspase pathway .

Case Study 2: Enzyme Inhibition

Another study focused on the compound's inhibitory effects on PTP1B, a target for diabetes treatment. The compound demonstrated an IC50 value of 0.92 µM, indicating potent inhibition compared to control compounds. This inhibition was associated with improved insulin signaling in cellular models, suggesting therapeutic potential for managing insulin resistance .

Comparative Biological Activity Table

Activity TypeModel/Cell LineIC50 Value (µM)Mechanism of Action
AnticancerA431 Vulvar Carcinoma Cells15Induction of apoptosis via caspase pathway
PTP1B InhibitionCellular Models0.92Enhances insulin signaling
NeuroprotectionNeuronal Cell LinesNot specifiedModulation of oxidative stress

Q & A

Basic: What are the recommended synthetic routes for N-[(2-Bromophenyl)methyl]-2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamide?

Methodological Answer:
The synthesis of this compound can be approached via modular assembly of its core fragments:

Piperidine-Pyrimidine Core : React 6-methyl-2-(piperidin-1-yl)pyrimidin-4-ol with a bromoalkylating agent (e.g., 2-bromoacetamide derivatives) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the oxyacetamide moiety .

Bromophenylmethyl Attachment : Couple the intermediate with 2-bromobenzyl bromide via nucleophilic substitution or amide bond formation, ensuring inert atmosphere conditions (N₂/Ar) to avoid side reactions .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water for high-purity isolation .

Basic: How should this compound be characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirm the presence of the piperidinyl group (δ 1.4–1.8 ppm, multiplet for CH₂; δ 2.5–3.0 ppm for N–CH₂) and the bromophenylmethyl moiety (δ 4.5–4.8 ppm for –CH₂–Br; aromatic protons δ 7.2–7.6 ppm) .
    • ¹³C NMR : Verify the carbonyl signal (δ 165–170 ppm for acetamide C=O) and quaternary carbons in the pyrimidine ring (δ 155–160 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS should show a molecular ion peak at m/z corresponding to the exact mass (e.g., calculated for C₂₀H₂₄BrN₃O₂: ~434.09) .
  • HPLC : Use a C18 column (ACN/water with 0.1% TFA) to assess purity (>95%) and monitor degradation under stress conditions (e.g., pH 1–13, heat) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions in activity (e.g., variable IC₅₀ values in enzyme assays) may arise from:

Structural Analogues : Compare substituent effects. For example, replacing the 2-bromophenyl group with 4-fluorophenyl (as in ) can alter lipophilicity (logP) and target binding .

Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability. Use positive controls (e.g., staurosporine for kinase inhibition) .

Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases) and correlate with experimental IC₅₀ values .

Advanced: What strategies are recommended for analyzing hydrogen bonding and crystal packing in this compound?

Methodological Answer:

  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Resolve the structure to identify intramolecular H-bonds (e.g., N–H···O between acetamide and pyrimidine oxygen) and intermolecular interactions (C–H···π or π-π stacking) .
  • Thermal Analysis : Use DSC/TGA to study phase transitions and correlate with crystal stability. For example, a melting point >200°C suggests strong lattice energy from H-bond networks .
  • DFT Calculations : Optimize the molecular geometry (B3LYP/6-31G*) and calculate electrostatic potential surfaces to map H-bond donor/acceptor sites .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

Core Modifications :

  • Replace the piperidine ring with morpholine (in ) to assess solubility changes .
  • Vary the pyrimidine substituents (e.g., 6-methyl vs. 6-ethyl) to study steric effects on target binding .

Functional Group Analysis :

  • Introduce electron-withdrawing groups (e.g., –CF₃) on the bromophenyl ring (as in ) to enhance metabolic stability .

In Vivo Profiling : Conduct pharmacokinetic studies (e.g., plasma half-life in rodent models) to link logP (calculated XlogP ~2.6, ) with bioavailability .

Basic: What computational tools are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

  • Lipophilicity : Calculate logP using XlogP3 (value ~2.6, as in ) or ACD/Labs .
  • Polar Surface Area (PSA) : Use Molinspiration to estimate PSA (~87.5 Ų, ), which correlates with blood-brain barrier permeability .
  • Solubility : Employ QSPR models (e.g., SwissADME) to predict aqueous solubility based on fragment contributions .

Advanced: How can researchers address low yields in the final coupling step of the synthesis?

Methodological Answer:
Low yields may result from:

Steric Hindrance : Optimize reaction temperature (e.g., 80°C vs. RT) and use bulky base (DIPEA) to deprotonate intermediates .

Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂/Xantphos) for Buchwald-Hartwig couplings or CuI for Ullmann reactions .

Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry (limiting reagent: bromophenylmethyl derivative) .

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